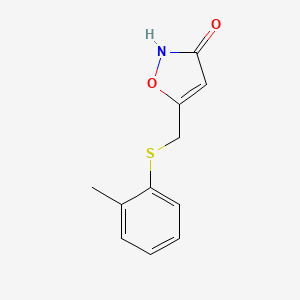![molecular formula C16H19ClN4O2 B15213247 2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one CAS No. 2499-51-6](/img/structure/B15213247.png)
2-Amino-5-(3-{[4-(chloroacetyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyrimidine ring substituted with amino, chloroacetyl, and methyl groups, making it a versatile molecule for synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroacetyl chloride with 4-aminophenylpropylamine, followed by cyclization with 2-amino-4,6-dimethylpyrimidine under controlled conditions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloroacetyl group can be reduced to an alcohol or amine.
Substitution: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, alcohols, amines, and various substituted pyrimidines. These products can be further utilized in the synthesis of more complex molecules or for specific applications in research and industry.
Applications De Recherche Scientifique
2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-chlorophenol
- 2-Aminobenzothiazole
- 2-Aminothiazole-4-carboxylate
Uniqueness
Compared to similar compounds, 2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloroacetyl group allows for targeted covalent modifications, while the pyrimidine ring enhances its potential as a pharmacophore in drug design.
This detailed article provides a comprehensive overview of 2-Amino-5-(3-((4-(2-chloroacetyl)phenyl)amino)propyl)-6-methylpyrimidin-4(3H)-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
2499-51-6 |
|---|---|
Formule moléculaire |
C16H19ClN4O2 |
Poids moléculaire |
334.80 g/mol |
Nom IUPAC |
2-amino-5-[3-[4-(2-chloroacetyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H19ClN4O2/c1-10-13(15(23)21-16(18)20-10)3-2-8-19-12-6-4-11(5-7-12)14(22)9-17/h4-7,19H,2-3,8-9H2,1H3,(H3,18,20,21,23) |
Clé InChI |
VIDQKZMKQZGFCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,6-Triphenyl-7-propylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15213176.png)


![4-Chloro-5-[(4-chlorophenyl)methoxy]-2-hexylpyridazin-3(2H)-one](/img/structure/B15213204.png)


![4-Thia-1-azabicyclo[3.2.1]octane](/img/structure/B15213230.png)




![3,5-Pyrazolidinedione, 4-[(3-methyl-2,4-dipropoxyphenyl)methylene]-](/img/structure/B15213244.png)

